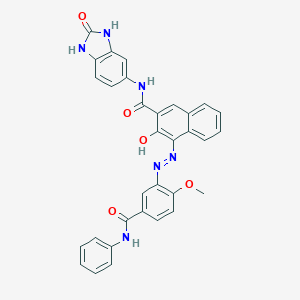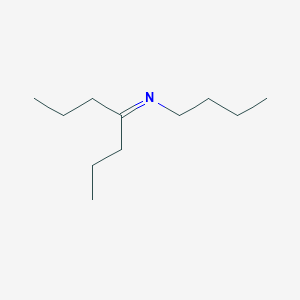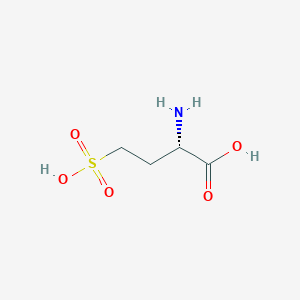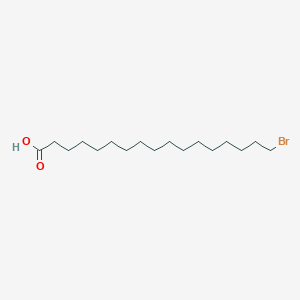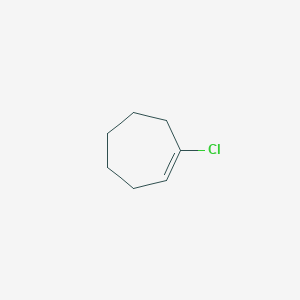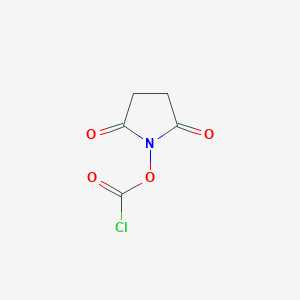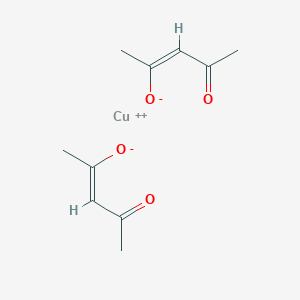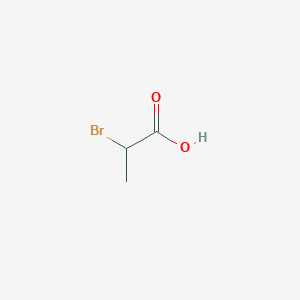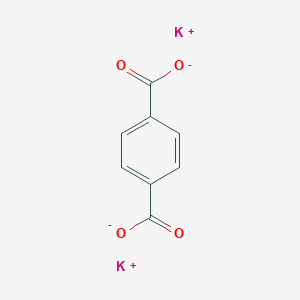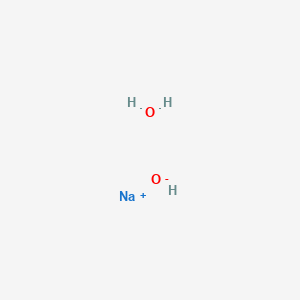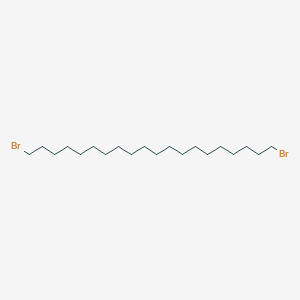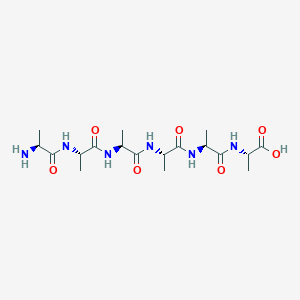
H-Ala-Ala-Ala-Ala-Ala-Ala-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is a hexapeptide composed of six L-alanine units joined by peptide linkages . It is functionally related to L-alanine . It is a natural product found in Trypanosoma brucei .
Molecular Structure Analysis
The molecular formula of “H-Ala-Ala-Ala-Ala-Ala-Ala-OH” is C18H34N6O9 . The InChI code is ZHRZLXZJVUFLNY-XAMCCFCMSA-N . The structure includes six alanine residues connected by peptide bonds .Applications De Recherche Scientifique
Peptides, in general, have a wide range of applications in scientific research, including drug discovery, disease modeling, and studies of protein function. However, the specific applications can vary greatly depending on the sequence and structure of the peptide.
Materials Science
Application Summary
Hexapeptides are used in the field of materials science for screening the effects of amino acids on assembly . This is essential for engineering peptide-based materials .
Method of Application
The method involves a strategy called “co-assembly of oppositely charged peptide” (CoOP), which encourages peptide assembly by mixing two oppositely charged hexapeptides . An integrated computational and experimental approach is used, probing the free energy of association and probability of amino acid contacts during co-assembly with atomic-resolution simulations .
Results
The results indicated that the opposite charges initiate the assembly, and the subsequent stability is enhanced by the presence of an undisturbed hydrophobic core . CoOP represents a unique, simple, and elegant framework that can be used to identify the structure-property relationships of self-assembling peptide-based materials .
Biomedical Research
Application Summary
In biomedical research, hexapeptides are used in protein aggregation studies . Protein aggregation is of immense interest due to its role in several neurodegenerative diseases/disorders and industrial importance .
Method of Application
Several in silico techniques, tools, and algorithms have been developed to predict aggregation in proteins and understand the aggregation mechanisms . This involves aggregation-related databases, mechanistic models (aggregation-prone region and aggregation propensity prediction), kinetic models (aggregation rate prediction), and molecular dynamics studies related to aggregation .
Results
With a multitude of prediction models related to aggregation already available to the scientific community, the field of protein aggregation is rapidly maturing to tackle new applications .
Therapeutics
Application Summary
Hexapeptides are used in the development of protein-based therapeutic molecules . Protein and peptide therapeutics are promising classes of medicines with vast and growing clinical applications .
Method of Application
The manufacturing of these biotherapeutics is often complicated by protein instability and aggregation . Therefore, understanding the aggregation mechanisms of peptides like hexapeptides is crucial .
Results
The recent surge of interest in protein aggregation is attributed to the development of protein-based therapeutic molecules . These therapeutics include monoclonal antibodies, hormones, vaccines, enzymes, growth factors, fusion proteins, and so on .
Biomimetic Materials
Application Summary
Hexapeptides are used in the development of biomimetic materials . The self-assembly of synthetic biomimetic peptides allows the exploration of chemical and sequence space beyond that used routinely by biology .
Method of Application
The method involves the self-assembly of synthetic biomimetic peptides . This process allows the exploration of chemical and sequence space beyond that used routinely by biology .
Results
As our fundamental understanding of peptide self-assembly evolves, increasingly sophisticated materials and applications emerge and lead to the development of a new set of building blocks and assembly principles relevant to materials science, molecular biology, nanotechnology, and precision medicine .
Peptide-Based Materials
Application Summary
Hexapeptides are used for screening the effects of amino acids on assembly . This is essential for engineering peptide-based materials .
Results
Biomedical Applications
Application Summary
Hexapeptides are used in various biomedical applications, including cell therapeutics, drug delivery, tissue engineering and regeneration, contact lenses, biosensors, and wound healing .
Method of Application
The method involves the use of hexapeptides in the formation of hydrogels . These hydrogels have a water content of greater than 90%, yet they are surprisingly highly stable structures .
Results
These hydrogels have been used for various biomedical applications, including cell therapeutics, drug delivery, tissue engineering and regeneration, contact lenses, biosensors, and wound healing .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDFPIXRRJBKM-ZNSCXOEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-Ala-Ala-Ala-Ala-Ala-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

